
Isopropylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylborate (C₉H₂₁O₃B), also known as triisopropyl borate, is a borate ester characterized by three isopropoxy groups bonded to a central boron atom. Key properties include:
- Molecular weight: 188.1 g/mol
- Physical state: Colorless liquid at room temperature
- Boiling point: 140°C
- Flash point: 28°C (indicating flammability)
- Solubility: Miscible with organic solvents like ethanol and methanol .
This compound is utilized in organic synthesis as a boron source and in niche industrial applications, such as wood preservation, due to its ability to penetrate materials and deliver boron—a known fungicide and insecticide .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Triisopropyl borate is primarily utilized as a reagent in the formation of boronic acids and esters, which are critical intermediates in organic synthesis. These compounds are essential for various reactions, including Suzuki coupling reactions, which are pivotal in the synthesis of pharmaceuticals and agrochemicals.
- Medicinal Chemistry
-
Material Science
- In materials science, triisopropyl borate has been employed as a precursor in atomic layer deposition (ALD) of boron-doped zinc oxide films. This application is crucial for electronic devices where controlled doping is required.
Case Study 1: Synthesis of Boron-Containing Compounds
A recent study demonstrated the synthesis of benzoxaborole derivatives using triisopropyl borate. These derivatives exhibited significant antiparasitic and antibacterial activities, highlighting the compound's utility in developing new therapeutic agents.
Case Study 2: Toxicological Assessments
Preliminary toxicological evaluations indicate that triisopropyl borate has low toxicity levels; however, comprehensive assessments are necessary to establish safety profiles for clinical applications. For instance, oral LD50 studies in mice indicated a value of 2,500 mg/kg, suggesting a relatively safe profile compared to other chemical agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for isopropylborate, and how do reaction conditions influence yield?
this compound synthesis typically involves esterification of boric acid with isopropyl alcohol under acidic or dehydrating conditions. Key variables include molar ratios (e.g., alcohol:boric acid), catalysts (e.g., H₂SO₄, molecular sieves), and temperature. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For reproducibility, document stoichiometry, purification methods (e.g., distillation, recrystallization), and characterize intermediates via NMR or FTIR to confirm borate ester formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound purity and structure?
Use a combination of nuclear magnetic resonance (¹¹B NMR and ¹H/¹³C NMR) to confirm boron coordination and alkyl group bonding. FTIR can detect B-O-C stretches (~1,300–1,450 cm⁻¹). Quantify purity via elemental analysis (C/H/B ratios) or gas chromatography (GC) for volatile byproducts. Cross-validate results with X-ray crystallography if single crystals are obtainable .
Q. How does this compound’s stability vary under different storage conditions?
Stability studies should assess hydrolysis susceptibility (e.g., exposure to humidity), thermal decomposition (TGA/DSC), and photolytic degradation. Use accelerated aging protocols (e.g., 40°C/75% RH for 6 months) and monitor changes via HPLC or NMR. Compare degradation products with known boron-containing analogs to infer mechanisms .
Advanced Research Questions
Q. What computational models predict this compound’s reactivity in catalytic systems, and how can they guide experimental design?
Density Functional Theory (DFT) simulations can model borate ester bond dissociation energies, Lewis acidity, and transition states in catalytic cycles (e.g., cross-coupling reactions). Validate predictions with kinetic studies (e.g., rate constants via GC/MS) and spectroscopic monitoring of intermediate species. Compare computational vs. experimental activation parameters to refine models .
Q. How do contradictions in reported catalytic efficiencies of this compound arise, and how can they be resolved?
Discrepancies often stem from unaccounted variables like trace moisture, solvent polarity, or ligand effects. Conduct meta-analyses of literature data to identify confounding factors. Reproduce key studies under controlled conditions (e.g., inert atmosphere, standardized substrates) and apply statistical tools (ANOVA) to isolate significant variables .
Q. What strategies optimize this compound’s selectivity in multi-step organic syntheses?
Employ chelation-controlled mechanisms or steric tuning via substituent modifications (e.g., bulkier alkyl groups). Use kinetic vs. thermodynamic control experiments (e.g., varying temperature/reactant addition rates). Pair with in situ monitoring (e.g., ReactIR) to track intermediate formation and adjust reaction pathways dynamically .
Q. How can this compound’s environmental impact be assessed in green chemistry applications?
Apply life cycle analysis (LCA) to evaluate synthesis sustainability (e.g., atom economy, waste generation). Use the E-factor (kg waste/kg product) and compare with alternative boron reagents. Test biodegradability via OECD 301 protocols and ecotoxicity using Daphnia magna or algal assays .
Q. Methodological Frameworks
- Experimental Design : Use PICOT (Population: reaction system; Intervention: variable adjustment; Comparison: control conditions; Outcome: yield/purity; Time: reaction duration) to structure hypotheses .
- Data Validation : Follow guidelines in for subsampling, error propagation, and reporting analytical uncertainty.
- Contradiction Analysis : Apply ’s iterative process to compare datasets, identify outliers, and refine experimental protocols.
Comparison with Similar Compounds
Comparison with Similar Borate Esters
The following table compares Isopropylborate with structurally analogous alkyl borates.
*Inferred based on alkyl chain trends.
Key Observations:
Volatility and Boiling Points :
- Shorter alkyl chains (e.g., trimethylborate) result in lower boiling points and higher volatility. This compound’s intermediate chain length balances volatility and stability, making it suitable for controlled reactions .
- Tributylborate’s higher boiling point (~230°C) suits high-temperature applications but limits its use in low-energy processes.
Flammability :
- Trimethylborate’s extremely low flash point (-17°C) poses significant fire risks, whereas this compound’s flash point (28°C) aligns with safer handling requirements for laboratory use .
Functional Utility :
- This compound’s solubility in alcohols and moderate volatility make it ideal for wood preservation, where deep penetration is critical . In contrast, tributylborate’s low solubility and high molecular weight limit its diffusion into porous materials.
Comparison with Other Boron-Containing Compounds
Boronic Acids (e.g., Bromophenyl Boronic Acids)
- Structure : Boronic acids (R-B(OH)₂) differ from borate esters (B-O-R) in reactivity and stability.
- Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas borate esters like this compound serve as boron carriers .
- Solubility : Boronic acids often require polar aprotic solvents (e.g., THF), while this compound is compatible with alcohols .
Inorganic Borates (e.g., Sodium Tetraphenylborate)
- Thermal Stability: Inorganic borates (e.g., NaBPh₄) exhibit higher thermal stability (>300°C) compared to this compound, which decomposes near 140°C .
- Toxicity: this compound shares the low mammalian toxicity common to many boron compounds, but its organic alkyl groups may introduce flammability risks absent in inorganic variants .
Properties
CAS No. |
67417-43-0 |
---|---|
Molecular Formula |
C3H7BO3-2 |
Molecular Weight |
101.90 g/mol |
IUPAC Name |
dioxido(propan-2-yloxy)borane |
InChI |
InChI=1S/C3H7BO3/c1-3(2)7-4(5)6/h3H,1-2H3/q-2 |
InChI Key |
SURBAJYBTYLRMQ-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.